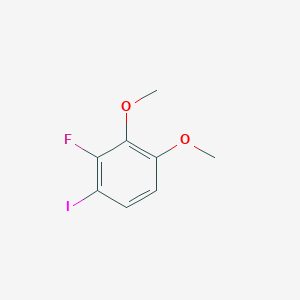

2-Fluoro-1-iodo-3,4-dimethoxybenzene

Description

Contextualization within Halogenated Aromatic Systems

Halogenated aromatic compounds are a cornerstone of organic chemistry, serving as versatile precursors in a myriad of chemical transformations. chemicalbook.com The introduction of halogen atoms onto an aromatic ring provides a reactive handle for subsequent functionalization, most notably through cross-coupling reactions. The carbon-halogen bond's reactivity is dependent on the specific halogen, with the C-I bond being the most reactive and the C-F bond being the least reactive towards many common transformations. The presence of both fluorine and iodine in 2-Fluoro-1-iodo-3,4-dimethoxybenzene allows for selective and sequential reactions, a highly desirable feature in multi-step syntheses.

Significance of Fluorinated and Iodinated Aromatic Building Blocks in Organic Synthesis

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry. The small size and high electronegativity of fluorine can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govspectroscopyonline.commasterorganicchemistry.com Consequently, fluorinated aromatic compounds are integral components of many pharmaceuticals.

Iodinated aromatic compounds are particularly valued for their high reactivity in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The relatively weak carbon-iodine bond is readily cleaved, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes iodoarenes powerful intermediates for the assembly of complex organic molecules. chemicalbook.comthermofisher.com

Role of Dimethoxybenzene Scaffolds in Chemical Research

The dimethoxybenzene moiety, also known as a veratrole group, is a common structural motif in a wide range of natural products and biologically active molecules. researchgate.net The two methoxy (B1213986) groups are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, these groups can be deprotected to reveal hydroxyl groups, providing additional sites for functionalization or for mimicking the structure of naturally occurring phenols. The presence of the dimethoxybenzene scaffold in this compound suggests its potential utility in the synthesis of complex natural products and their analogs.

Overview of Research Trajectories for Aryl Halides with Multiple Substituents

Research involving aryl halides with multiple substituents is focused on developing selective and efficient methods for their synthesis and subsequent functionalization. A key challenge and area of active investigation is the chemoselective transformation of one halogen in the presence of another. For molecules like this compound, the significant difference in reactivity between the C-I and C-F bonds allows for selective cross-coupling reactions at the iodine-bearing position while leaving the fluorine atom intact for potential later-stage modifications.

Recent research has also explored the use of advanced catalytic systems to enable challenging cross-coupling reactions and to understand the intricate mechanisms of these transformations. chemicalbook.combldpharm.com The development of new ligands and catalysts continues to expand the scope of reactions available for polysubstituted aryl halides, enabling the synthesis of increasingly complex and functionally diverse molecules.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, its synthesis and potential applications can be inferred from established organic chemistry principles and studies on similarly substituted compounds.

A plausible synthetic route to this compound could involve a multi-step sequence starting from a readily available dimethoxyaniline derivative. For instance, diazotization of an appropriately substituted aniline, such as 2-fluoro-3,4-dimethoxyaniline, followed by a Sandmeyer-type reaction with an iodide source like potassium iodide, is a standard method for introducing an iodine atom onto an aromatic ring. wikipedia.orgbohrium.comnih.gov

The reactivity of this compound is expected to be dominated by the carbon-iodine bond. It would likely serve as an excellent substrate in various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid would yield a fluorinated and dimethoxylated biaryl structure, a common scaffold in medicinal chemistry. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group, a versatile functional group for further transformations.

Interactive Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Key Features |

| ¹H NMR | 6.5-7.5 ppm (aromatic protons), 3.8-4.0 ppm (methoxy protons) | Aromatic region will show complex splitting patterns due to fluorine-proton and proton-proton coupling. Two distinct singlets for the methoxy groups are expected. |

| ¹³C NMR | 100-160 ppm (aromatic carbons), 55-65 ppm (methoxy carbons) | Aromatic carbons will show characteristic shifts influenced by the substituents. The carbon attached to fluorine will exhibit a large C-F coupling constant. The carbon attached to iodine will show a signal at a relatively high field. |

| IR Spectroscopy | 3000-3100 cm⁻¹ (aromatic C-H stretch), 1450-1600 cm⁻¹ (C=C stretch), 1000-1300 cm⁻¹ (C-O stretch), ~1000-1100 cm⁻¹ (C-F stretch) | Characteristic peaks for the aromatic ring, ether linkages, and the carbon-fluorine bond are expected. spectroscopyonline.comvscht.czpressbooks.pub |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-iodo-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMNTFMHSYMENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 1 Iodo 3,4 Dimethoxybenzene

Strategic Functionalization of Substituted Anisoles and Veratroles

A primary route to 2-Fluoro-1-iodo-3,4-dimethoxybenzene involves the sequential introduction of the fluoro and iodo substituents onto a dimethoxybenzene (veratrole) core. This approach relies on the directing effects of the existing methoxy (B1213986) and fluoro groups to achieve the desired regiochemistry.

Regioselective Iodination of Fluorinated Dimethoxybenzenes

The introduction of an iodine atom at a specific position on a fluorinated dimethoxybenzene precursor is a critical step. The regioselectivity of this electrophilic substitution is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For a precursor such as 1-fluoro-3,4-dimethoxybenzene, the activating and ortho-, para-directing methoxy groups, along with the deactivating but ortho-, para-directing fluoro group, influence the position of iodination.

Several methods are available for the regioselective iodination of electron-rich aromatic compounds. One effective method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid. organic-chemistry.orgresearchgate.net This system generates a highly reactive electrophilic iodine species, which can selectively iodinate activated aromatic rings under mild conditions. organic-chemistry.org For methoxy-substituted benzenes, this method has been shown to be particularly efficient, often proceeding to completion at room temperature in a short time. diva-portal.org The reaction proceeds via the in situ formation of iodine trifluoroacetate, a potent electrophile. organic-chemistry.org

Another approach for the iodination of activated aromatic systems is the use of elemental iodine in combination with an oxidizing agent. A solvent-free system using iodine and a urea-hydrogen peroxide adduct has been reported for the efficient iodination of dimethoxy and trimethoxybenzenes. mdpi.com The regioselectivity of these reactions is a key consideration, and the directing effects of the substituents must be carefully analyzed to predict the outcome. In the case of 1-fluoro-3,4-dimethoxybenzene, the position ortho to the fluorine and between the two methoxy groups is sterically hindered. The most likely position for iodination would be directed by the cooperative effects of the fluoro and methoxy groups.

| Reagent System | Conditions | Outcome |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (cat.) | Mild, room temperature | Regioselective iodination of electron-rich aromatics |

| Iodine (I₂) / Urea-Hydrogen Peroxide | Solvent-free | Efficient iodination of methoxy-substituted benzenes |

Introduction of Fluorine via Electrophilic or Nucleophilic Fluorination

The introduction of a fluorine atom onto the dimethoxy-iodobenzene scaffold can be achieved through electrophilic fluorination. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. brynmawr.eduref.ac.uk These reagents act as sources of an electrophilic fluorine atom ("F+"), which can attack the electron-rich aromatic ring. The choice of fluorinating agent can influence the reactivity and selectivity of the reaction. brynmawr.eduref.ac.uk For instance, Selectfluor® is known for its high reactivity. The fluorination of electron-rich arenes with NFSI can also be effective, sometimes proceeding under solvent-free mechanochemical conditions. beilstein-journals.org The regioselectivity of electrophilic fluorination is directed by the existing substituents on the benzene (B151609) ring. For a substrate like 1-iodo-3,4-dimethoxybenzene, the methoxy groups strongly activate the ring towards electrophilic attack, directing the incoming fluorine to the ortho and para positions.

An alternative, though less direct, strategy could involve nucleophilic fluorination. This would typically require a precursor with a suitable leaving group, such as a nitro or a diazonium group, at the desired position for fluorine introduction. This approach is generally less common for the synthesis of simple fluoroarenes from electron-rich precursors.

| Fluorinating Agent | Type | Key Features |

| N-fluorobenzenesulfonimide (NFSI) | Electrophilic | Mild reagent with a broad substrate scope. brynmawr.edu |

| Selectfluor® | Electrophilic | Highly reactive and widely used commercially. ref.ac.uk |

Demethylation and Remethylation Strategies for Methoxy Groups

In some synthetic routes, it may be necessary to temporarily remove one or both of the methyl groups from the methoxy substituents. This can be done to alter the reactivity of the aromatic ring or to allow for selective functionalization at other positions. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This reaction typically proceeds by cleavage of the methyl-oxygen bond to form a catechol intermediate.

Following the desired synthetic transformations on the catechol, the methyl groups can be reintroduced through a remethylation step. Common methylating agents for this purpose include dimethyl sulfate and methyl iodide, typically used in the presence of a base. researchgate.netjst.go.jpmdpi.commdpi.comwikipedia.org The choice of methylating agent and reaction conditions can be tailored to achieve efficient and complete remethylation. researchgate.netmdpi.commdpi.com

Cross-Coupling Reactions Utilizing Aryl Halides as Precursors

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be employed in the synthesis of this compound or its derivatives. These reactions typically involve a metal catalyst, most commonly palladium or copper.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Heck, Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.orgnih.gov In the context of synthesizing derivatives of this compound, this compound could serve as the aryl halide partner, reacting with various boronic acids to introduce a wide range of substituents at the 1-position. The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. libretexts.org The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. libretexts.orgacs.org

The Heck reaction is another palladium-catalyzed process that couples an aryl halide with an alkene to form a substituted alkene. rsc.org this compound could potentially undergo a Heck reaction with various alkenes to introduce vinyl groups at the 1-position. The success of the Heck reaction depends on factors such as the nature of the alkene, the catalyst system, and the reaction conditions.

| Reaction | Coupling Partners | Catalyst |

| Suzuki-Miyaura | Aryl halide + Arylboronic acid | Palladium |

| Heck | Aryl halide + Alkene | Palladium |

Copper-Mediated Coupling Processes

Copper-mediated coupling reactions, such as the Ullmann reaction, are classic methods for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The traditional Ullmann condensation involves the self-coupling of two molecules of an aryl halide in the presence of copper at elevated temperatures to form a biaryl. organic-chemistry.orgrsc.org More modern variations of the Ullmann reaction allow for the cross-coupling of different aryl halides or the coupling of aryl halides with nucleophiles such as alcohols, amines, and thiols. While palladium catalysis is often preferred for its milder conditions and broader substrate scope, copper-mediated couplings can be effective for specific transformations, particularly with electron-rich and sterically hindered aryl halides. chemicalforums.com The reaction of 2-iodo-1,3-dimethoxybenzene in Ullmann-type couplings has been noted to be challenging due to the electron-rich nature and steric hindrance of the substrate. chemicalforums.com

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a versatile and cost-effective alternative to palladium-based systems for a variety of cross-coupling and functionalization reactions. The application of nickel catalysis to the synthesis of aryl fluorides and iodides is an area of active research, primarily focusing on the activation of robust carbon-fluorine (C–F) bonds and the formation of new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net

While a direct nickel-catalyzed synthesis of this compound is not prominently documented, several nickel-based methodologies could be hypothetically applied. One approach involves the cross-coupling of a suitably substituted aryl fluoride precursor. For instance, Ni(PCy3)2Cl2 has been shown to effectively catalyze the cross-coupling of both electron-poor and electron-rich aryl fluorides with various organozinc reagents. organic-chemistry.orgnih.gov The success of these reactions often hinges on the use of electron-rich phosphine ligands, which facilitate the challenging oxidative addition of the aryl fluoride to the Ni(0) center. organic-chemistry.org

Another promising strategy is nickel-mediated oxidative fluorination. This approach has been successfully demonstrated for the synthesis of 18F-labeled molecules for Positron Emission Tomography (PET). nih.gov In this method, stable, well-defined aryl-nickel(II) complexes are oxidized in the presence of a fluoride source, such as aqueous [18F]fluoride, to yield the corresponding aryl fluoride. nih.gov A key advantage of this method is its operational simplicity and the ability to use aqueous fluoride solutions, which could be adapted for non-radioactive syntheses. nih.gov A hypothetical precursor, such as a (2-iodo-3,4-dimethoxyphenyl)nickel(II) complex, could potentially be converted to the target molecule via this oxidative fluorination pathway.

The table below summarizes key aspects of relevant nickel-catalyzed reactions.

| Catalyst/Precursor | Reaction Type | Key Features | Reference |

| Ni(PCy3)2Cl2 | Cross-coupling | Couples aryl fluorides with organozinc reagents; effective for both electron-rich and -poor substrates. | organic-chemistry.orgnih.gov |

| Arylnickel(II) Complexes | Oxidative Fluorination | Reacts with an oxidant and aqueous fluoride; enables late-stage fluorination. | nih.gov |

| Ni(0)/ligand systems | C–F Activation | Enables cross-coupling of 2-fluorobenzofurans with arylboronic acids under mild conditions. | beilstein-journals.org |

Benzyne (B1209423) Chemistry and Its Application in Aryl Fluoride Synthesis

Benzyne chemistry offers a powerful method for the synthesis of highly substituted aromatic compounds. Benzynes are highly reactive intermediates that can be generated in situ and trapped with a wide range of nucleophiles and dienophiles. This approach is particularly useful for introducing substituents that are difficult to install using traditional electrophilic or nucleophilic aromatic substitution reactions.

Generation of Benzyne Intermediates from Ortho-Substituted Precursors

The most common and mild method for generating benzynes involves the fluoride-induced 1,2-elimination from ortho-(trimethylsilyl)aryl triflates, a protocol developed by Kobayashi. nih.gov This method avoids the harsh conditions (e.g., strong bases or high temperatures) required by older procedures. To synthesize this compound via this route, a key intermediate would be 3,4-dimethoxybenzyne . This could be generated from a precursor like 2-(trimethylsilyl)-3,4-dimethoxyphenyl trifluoromethanesulfonate. The synthesis of this precursor would likely start from a readily available material such as 1,2-dimethoxybenzene (veratrole). researchgate.net

Alternative methods for benzyne generation include metal-halogen exchange from 1,2-dihaloarenes, which often requires cryogenic temperatures and precise control of reagents. nih.gov

| Precursor Type | Activator/Conditions | Advantages | Reference |

| o-(Trimethylsilyl)aryl triflate | Fluoride source (e.g., CsF, TBAF) | Mild conditions, high functional group tolerance. | nih.gov |

| 1,2-Dihaloarenes | Organolithium or Grignard reagents | Readily available starting materials. | nih.gov |

| Benzoic acid triazines | Photochemical decomposition | Reagent-free (thermal) or light-induced generation. | nih.gov |

Nucleophilic Addition of Fluoride to Benzyne

Once generated, the 3,4-dimethoxybenzyne intermediate can be trapped by a nucleophile. For the synthesis of an aryl fluoride, a fluoride salt such as tetrabutylammonium fluoride (TBAF) can serve a dual role: first as the base to generate the benzyne, and second as the nucleophile to trap it. jst.go.jp

The addition of the fluoride ion to the unsymmetrical 3,4-dimethoxybenzyne intermediate is governed by regioselectivity. The two methoxy groups exert electronic effects that influence the two ends of the benzyne triple bond. Nucleophilic attack will preferentially occur at the carbon atom that results in the more stable carbanionic intermediate. For 3,4-dimethoxybenzyne, the two possible products of fluoride addition are 3-fluoro-1,2-dimethoxybenzene and 4-fluoro-1,2-dimethoxybenzene. The regiochemical outcome is sensitive to the electronic properties of the substituents and the reaction conditions. The subsequent introduction of iodine would then be achieved through electrophilic iodination, with the existing fluoro and methoxy groups directing the position of the incoming electrophile. researchgate.net

Microflow Reactor Applications for Enhanced Synthesis

The high reactivity and short lifetime of benzynes make their generation and subsequent reactions challenging to control in conventional batch reactors, often leading to side reactions like polymerization. jst.go.jp Continuous flow microreactors provide a superior environment for handling such reactive intermediates. nih.govbeilstein-journals.org

The key advantages of microflow systems include:

Efficient Mixing: The small channel dimensions lead to rapid diffusion and highly efficient mixing, ensuring that the generated benzyne immediately encounters the trapping agent (e.g., fluoride ion). jst.go.jp

Precise Temperature Control: The high surface-area-to-volume ratio allows for excellent heat transfer, enabling precise control over the reaction temperature and preventing thermal runaway. beilstein-journals.org

Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and unstable intermediates. beilstein-journals.org

Improved Yields and Purity: By minimizing the lifetime of the free benzyne, microflow reactors significantly reduce the formation of by-products, leading to higher yields and cleaner reaction profiles compared to batch methods. jst.go.jpnih.gov

In a typical setup for the synthesis of a fluoroaromatic compound, solutions of the benzyne precursor (e.g., an o-(trimethylsilyl)aryl triflate) and the fluoride source would be continuously pumped and combined in a micromixer or a T-junction. The resulting stream, containing the short-lived benzyne, would flow through a temperature-controlled reaction coil, allowing for complete reaction before the product is collected. jst.go.jp This methodology represents a state-of-the-art approach for the efficient and controlled synthesis of aryl fluorides via benzyne intermediates. jst.go.jpnih.gov

| Parameter | Batch Reaction | Microflow Reaction | Reference |

| Mixing | Slow, diffusion-controlled | Rapid, efficient | jst.go.jp |

| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat transfer | beilstein-journals.org |

| Benzyne Lifetime | Longer, allows for side reactions | Minimized, rapid trapping | jst.go.jp |

| Typical Yields | Often moderate | Generally higher | jst.go.jpnih.gov |

| Safety | Higher risk with unstable intermediates | Inherently safer due to small volumes | beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 1 Iodo 3,4 Dimethoxybenzene

Reactivity of the Aryl-Iodine Bond in Organic Transformations

The carbon-iodine (C-I) bond is the most labile site on the aromatic ring under many conditions due to its lower bond dissociation energy compared to the carbon-fluorine (C-F), carbon-oxygen (C-O), and carbon-hydrogen (C-H) bonds. This inherent weakness makes it the primary target for a range of transformations.

Oxidative Addition in Transition Metal Catalysis

A fundamental step in many cross-coupling reactions is the oxidative addition of an aryl halide to a low-valent transition metal center, such as palladium(0) or nickel(0). wikipedia.org In this process, the metal inserts into the carbon-halogen bond, increasing its oxidation state and coordination number. For 2-Fluoro-1-iodo-3,4-dimethoxybenzene, the C-I bond is significantly more susceptible to oxidative addition than the much stronger C-F bond. libretexts.org

The general order of reactivity for aryl halides in oxidative addition is I > Br > OTf >> Cl > F. libretexts.org This trend makes the iodo-substituent at the C1 position the exclusive site for this reaction. The process involves the metal complex inserting into the C-I bond to form an organopalladium(II) or organonickel(II) intermediate, which can then proceed through subsequent steps of a catalytic cycle (e.g., transmetalation and reductive elimination) to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orglibretexts.org

While electron-withdrawing groups on the aryl halide can accelerate oxidative addition, the two electron-donating methoxy (B1213986) groups in this compound increase the electron density of the aromatic ring. This increased electron density can sometimes slow the rate of oxidative addition for certain catalytic systems, although the high reactivity of the C-I bond generally ensures that coupling reactions are feasible. acs.org Common cross-coupling reactions leveraging this reactivity include the Suzuki, Heck, and Sonogashira reactions.

| Reaction Name | Coupling Partner | Typical Catalyst | Base | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl or Styrene derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Diisopropylamine | Diaryl or Aryl-Alkyl Alkyne |

Nucleophilic Aromatic Substitution (SNAr) at Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org

In this compound, the aromatic ring is substituted with two electron-donating methoxy groups and a weakly activating fluorine atom. The absence of any strong electron-withdrawing groups makes the ring electron-rich and deactivates it towards nucleophilic attack. Consequently, the direct displacement of the iodide via a standard SNAr addition-elimination mechanism is highly unfavorable. Reactions at the C-I bond in this substrate proceed almost exclusively through pathways involving metals or radicals rather than direct nucleophilic substitution.

Radical Reactions Involving Aryl Radicals

The carbon-iodine bond can be homolytically cleaved to generate an aryl radical. This transformation can be initiated under various conditions, including the use of radical initiators (e.g., AIBN with tributyltin hydride), photoredox catalysis, or single-electron transfer (SET) from a suitable donor. nih.govacs.org For example, sodium iodide, assisted by light, has been shown to be an effective electron donor to convert aryl triflates, and by extension other aryl halides, into aryl radicals. acs.orgresearchgate.net

Once formed, the 2-fluoro-3,4-dimethoxyphenyl radical is a highly reactive intermediate capable of participating in a wide array of synthetic transformations. nih.gov These include hydrogen atom abstraction, addition to multiple bonds, and various cyclization reactions. The generation of this radical provides a pathway to C-C and C-heteroatom bonds that is mechanistically distinct from the transition metal-catalyzed cross-coupling reactions.

| Method | Reagents/Conditions | Mechanism | Reference |

|---|---|---|---|

| Tin Hydride Method | n-Bu₃SnH, AIBN (initiator), heat | Radical chain reaction | nih.gov |

| Photoredox Catalysis | Photocatalyst (e.g., Eosin Y), visible light, electron donor/acceptor | Single Electron Transfer (SET) | nih.gov |

| Electron-Catalyzed Reactions | Rongalite, mild conditions | Initiation by super electron donors | acs.org |

| Photoinduced SET | NaI, UV light | Light-assisted Single Electron Transfer | acs.org |

Reactivity of the Aryl-Fluorine Bond

The carbon-fluorine bond is the strongest single bond to carbon, making it exceptionally stable and generally unreactive under standard nucleophilic substitution conditions. However, its reactivity can be unlocked under specific circumstances.

SNAr Pathways with Strong Nucleophiles

As with the iodinated position, SNAr at the fluorine-bearing carbon is disfavored in this compound due to the electronic character of the ring. The electron-donating methoxy groups deactivate the ring toward the formation of a Meisenheimer intermediate. nih.gov While the reactivity order for leaving groups in activated SNAr reactions is often F > Cl > Br > I because the highly electronegative fluorine stabilizes the rate-determining transition state, this effect is contingent on the presence of strong activating groups. masterorganicchemistry.comlibretexts.org

Recent advances have shown that SNAr reactions on non-activated or even electron-rich fluoroarenes can be achieved, but they require specialized conditions. rsc.orgacs.org These methods may involve the use of organic superbases or photoredox catalysis to overcome the high energy barrier. nih.govacs.org For this compound, such a reaction would require harsh conditions and very strong nucleophiles, and would have to compete with reactions at the much more labile C-I bond.

Directed Ortho Metalation (DoM) Influenced by Fluorine

Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. chemeurope.com The DMG coordinates to the lithium cation, directing the base to abstract a nearby proton. wikipedia.org

In this compound, there are three potential directing groups: the C2-fluoro, C3-methoxy, and C4-methoxy groups. The relative directing ability of these groups is crucial for predicting the regiochemical outcome. The generally accepted hierarchy for directing group strength places methoxy groups as significantly stronger directors than fluorine. harvard.eduorganic-chemistry.org

C2-Fluorine: Directs to C1 (blocked by Iodo) and C3 (blocked by Methoxy).

C3-Methoxy: Directs to C2 (blocked by Fluoro) and C4 (blocked by Methoxy).

C4-Methoxy: Directs to C3 (blocked by Methoxy) and C5 (available C-H).

Based on this analysis, the most likely site for deprotonation is the C5 position, which is ortho to the C4-methoxy group and is sterically accessible. The directing effects of the C3-methoxy and C2-fluoro groups are effectively nullified as their ortho positions are already substituted. Therefore, treatment with a strong base like n-butyllithium or s-butyllithium would be expected to generate a lithiated species at C5, which can then be quenched with various electrophiles to introduce a new substituent at that position. nih.gov

| Group Strength | Directing Metalation Group (DMG) Examples |

|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |

| Moderate | -OCH₃, -CH₂NR₂, -N(CH₃)₂ |

| Weak | -F, -Cl, -CF₃ |

Source: Adapted from Slocum, D. W. et al. (1976) and Beak, P. et al. (1982) as cited in Myers, A. G. (2006). harvard.edu

Influence of Methoxy Substituents on Aromatic Ring Reactivity

The two methoxy groups at the C3 and C4 positions play a pivotal role in dictating the reactivity of the benzene (B151609) ring, primarily through their electronic effects.

The methoxy group is a powerful activating group in electrophilic aromatic substitution reactions. This is due to the electron-donating resonance effect of the oxygen atom, which has lone pairs of electrons that can be delocalized into the aromatic π-system. nih.govmdpi.com This delocalization increases the electron density of the benzene ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. rsc.org In the case of this compound, the two methoxy groups synergistically enhance the electron density of the ring.

Table 1: Comparison of Relative Reactivity in Electrophilic Aromatic Substitution This table is illustrative and based on general principles of substituent effects.

| Compound | Key Substituents | Expected Relative Rate of Electrophilic Substitution (vs. Benzene) | Primary Electronic Effect |

|---|---|---|---|

| Benzene | - | 1 | - |

| Anisole | -OCH3 | ~104 | Strongly Activating (Resonance) |

| This compound | 2x -OCH3, -F, -I | >104 | Strongly Activating (Dominant Methoxy Resonance) |

Substituents on a benzene ring also direct incoming electrophiles to specific positions. Electron-donating groups, like the methoxy group, are ortho-, para-directors. au.dkmdpi.com This is because the resonance delocalization of the oxygen's lone pairs increases the electron density most significantly at the positions ortho and para to the substituent, thereby stabilizing the carbocation intermediate formed during electrophilic attack at these positions. au.dk

In this compound, the directing effects of the four substituents must be considered. The two methoxy groups at C3 and C4 strongly direct incoming electrophiles to their ortho and para positions. The C3-methoxy group directs to the C2 and C4 (already substituted) and C6 positions. The C4-methoxy group directs to the C3 (already substituted) and C5 positions. The fluorine at C2 is a deactivating group but is also an ortho-, para-director, directing to the C1 (already substituted), C3 (already substituted) and C5 positions. nih.gov The iodine at C1 is also a deactivating ortho-, para-director.

Considering these combined effects, the most activated and sterically accessible position for electrophilic attack is C6. The C5 position is also activated by the C4-methoxy and C2-fluoro groups. Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution at the C6 and C5 positions being the most likely outcomes.

Pathways for Derivatization and Advanced Synthetic Transformations

The unique substitution pattern of this compound makes it a potentially valuable substrate for complex synthetic transformations, enabling the construction of intricate molecular architectures.

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov The functional groups on this compound could facilitate such processes. For instance, the iodo-substituent can participate in metal-catalyzed cross-coupling reactions, which could be the initiating step of a cascade sequence. nih.gov An iodine-catalyzed cascade annulation is a plausible transformation for related compounds. mdpi.com

A hypothetical cascade reaction could involve an initial Sonogashira coupling at the C1-iodo position, followed by an intramolecular cyclization onto the activated aromatic ring, potentially triggered by the removal of a protecting group or a change in reaction conditions. Such a sequence would allow for the rapid construction of fused heterocyclic systems.

Annulation reactions involve the formation of a new ring onto an existing one. The reactivity of this compound lends itself to various annulation strategies for the synthesis of polycyclic compounds. rsc.org For example, the iodine atom can be converted into a more reactive functional group, such as a lithium or boronic acid derivative, which can then participate in a ring-forming reaction.

One potential strategy is a palladium-catalyzed annulation. This could involve an initial oxidative addition of the C-I bond to a palladium(0) catalyst, followed by insertion of an alkyne or alkene and subsequent reductive elimination to form a new six-membered ring. The electron-rich nature of the dimethoxy-substituted ring would favor the cyclization step. Such strategies are employed for the synthesis of chroman derivatives and other heterocyclic frameworks. researchgate.netrsc.org

Higher-order cycloadditions are pericyclic reactions that involve more than six π-electrons, such as [8+2] and [10+2] cycloadditions. nih.govresearchgate.netau.dk These reactions are powerful tools for the synthesis of complex polycyclic aromatic and heteroaromatic compounds. nih.govau.dk While the benzene ring of this compound is not a typical diene for a standard Diels-Alder [4+2] cycloaddition, it could potentially participate in higher-order cycloadditions under specific conditions, for instance, through the formation of a reactive intermediate.

For example, generation of a benzyne (B1209423) intermediate from this compound via elimination of the fluoro and a metallated iodo group could lead to a highly reactive species. This aryne could then undergo cycloaddition with a suitable diene or a more extended π-system. The study of higher-order cycloadditions is an expanding field, offering novel pathways to complex molecular architectures. mdpi.com

Table 2: Potential Advanced Synthetic Transformations of this compound This table presents hypothetical reaction pathways based on known reactivity patterns of similar compounds.

| Reaction Type | Potential Reagents and Conditions | Plausible Product Type | Key Mechanistic Step |

|---|---|---|---|

| Cascade Reaction | 1. Alkyne, Pd/Cu catalyst (Sonogashira) 2. Lewis acid | Fused Furan or Pyrrole Ring System | Intramolecular hydroalkoxylation or hydroamination |

| Annulation | Diene, n-BuLi, then electrophile | Naphthalene or Phenanthrene derivative | Benzyne formation and Diels-Alder reaction |

| High-Order Cycloaddition | Tropone, photolysis or thermal conditions | Complex Polycyclic Ether | [8+2] cycloaddition with a suitable partner |

Spectroscopic and Structural Elucidation of 2 Fluoro 1 Iodo 3,4 Dimethoxybenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For a molecule such as 2-Fluoro-1-iodo-3,4-dimethoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR: Chemical Shift Assignments and Coupling Constants

A ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other nuclei. In the hypothetical spectrum of this compound, one would expect to see distinct signals for the two aromatic protons and the protons of the two methoxy (B1213986) groups.

Aromatic Protons: The chemical shifts of the two aromatic protons would be influenced by the electronic effects of the fluorine, iodine, and methoxy substituents. The coupling between these protons (J-coupling) would provide information about their relative positions on the aromatic ring. Furthermore, coupling to the ¹⁹F nucleus would be expected, resulting in additional splitting of the proton signals.

Methoxy Protons: The two methoxy groups would likely appear as two distinct singlets, as their positions relative to the other substituents are different, leading to different chemical environments.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant(s) (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | s | n/a | OCH₃ |

| Data not available | s | n/a | OCH₃ |

¹³C NMR: Carbon Skeletal Analysis and Substituent Effects

The ¹³C NMR spectrum reveals the carbon framework of a molecule. For this compound, eight distinct signals would be anticipated in the broadband proton-decoupled spectrum, corresponding to the six aromatic carbons and the two methoxy carbons.

Aromatic Carbons: The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon bearing the iodine atom (C-1) would be shifted to a higher field (lower ppm value) due to the heavy atom effect. The carbon attached to the fluorine (C-2) would exhibit a large one-bond C-F coupling constant. The carbons attached to the methoxy groups (C-3 and C-4) would be shifted downfield.

Methoxy Carbons: The two methoxy carbons would appear in the typical region for sp³-hybridized carbons bonded to oxygen.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Coupling Constant(s) (J) Hz | Assignment |

| Data not available | Data not available | Aromatic C |

| Data not available | Data not available | Aromatic C |

| Data not available | Data not available | Aromatic C |

| Data not available | Data not available | Aromatic C |

| Data not available | Data not available | Aromatic C |

| Data not available | Data not available | Aromatic C |

| Data not available | n/a | OCH₃ |

| Data not available | n/a | OCH₃ |

¹⁹F NMR: Fluorine Chemical Environments and Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. thermofisher.com A single signal would be expected for this compound. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. uni.lu This signal would be split into a multiplet due to coupling with the adjacent aromatic protons. thermofisher.com

Hypothetical ¹⁹F NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant(s) (J) Hz |

| Data not available | Data not available | Data not available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons, providing further evidence for the spatial arrangement of the substituents.

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the calculation of its elemental formula. For this compound (C₈H₈FIO₂), the expected monoisotopic mass would be calculated and compared to the experimentally determined value.

Hypothetical HRMS Data Table

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. wikipedia.orglibretexts.org The high-energy electron beam used in EI-MS induces not only the ionization of the molecule to form a molecular ion (M⁺•) but also causes extensive fragmentation, providing a unique fingerprint of the compound's structure. wikipedia.orglibretexts.org

For this compound (C₈H₈FIO₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion would proceed through the cleavage of the weakest bonds and the formation of the most stable carbocations and radicals. chemguide.co.uklibretexts.org

Key fragmentation pathways for this compound would likely include:

Loss of a methyl group (-CH₃): A very common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups to form a stable oxonium ion. This would result in a significant peak at M-15.

Loss of a methoxy group (-OCH₃): Cleavage of the C-O bond of a methoxy group can lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in a peak at M-31.

Loss of iodine (-I): The carbon-iodine bond is relatively weak and prone to cleavage. The loss of an iodine radical (•I, 127 Da) would generate a prominent peak at M-127, corresponding to the 2-fluoro-3,4-dimethoxybenzene cation.

Loss of CO: Subsequent to the loss of a methyl group, the resulting ion can expel a molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation for phenolic ethers.

Tropylium (B1234903) Ion Formation: Aromatic compounds can undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the substitution pattern. youtube.com

The analysis of these characteristic fragment ions allows for the confirmation of the presence of the methoxy, fluoro, and iodo substituents on the benzene (B151609) ring.

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| Fragment Ion | m/z (relative to M⁺•) | Neutral Loss |

| [C₈H₈FIO₂]⁺• (Molecular Ion) | M | - |

| [C₇H₅FIO₂]⁺ | M-15 | •CH₃ |

| [C₇H₈FIO]⁺ | M-31 | •OCH₃ |

| [C₈H₈FO₂]⁺ | M-127 | •I |

| [C₆H₅FIO]⁺ | M-15-28 | •CH₃, CO |

Note: The relative intensities of these peaks will depend on the stability of the respective ions.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is dominated by the vibrations of the benzene ring and its substituents. The substitution pattern (1,2,3,4-tetrasubstituted) influences the characteristic ring vibrations.

Aromatic C-H Stretching: The stretching vibrations of the remaining C-H bonds on the aromatic ring are expected in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The presence of multiple substituents will lead to several bands in this region. nih.gov

Ring Breathing Modes: The symmetric and asymmetric stretching of the entire benzene ring, known as ring breathing modes, are characteristic of the substitution pattern and are expected in the fingerprint region.

Substituent Vibrations: The C-F, C-I, and C-O bonds, as well as the methoxy groups, will have their own characteristic vibrational modes. The C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ region. The C-I stretching vibration is found at lower wavenumbers, typically in the 600-500 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching vibrations of the dimethoxy groups are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

The specific functional groups in this compound give rise to characteristic absorption bands in the IR and Raman spectra, allowing for its unambiguous identification.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Ring Stretching | 1600-1450 |

| C-F | Stretching | 1250-1000 |

| C-O (Aryl Ether) | Asymmetric Stretching | ~1250 |

| C-O (Aryl Ether) | Symmetric Stretching | ~1040 |

| C-I | Stretching | 600-500 |

| =C-H | Out-of-plane Bending | 900-675 |

X-ray Crystallography

While no public crystal structure data is currently available for this compound, we can predict its likely solid-state structure and intermolecular interactions based on the principles of crystallography and the known behavior of similarly substituted aromatic compounds. researchgate.netnih.gov

In the solid state, the benzene ring will be essentially planar. The substituents will have preferred orientations to minimize steric hindrance. The methoxy groups are likely to be oriented in the plane of the benzene ring or slightly out of plane. The relative positions of the substituents are fixed, but the conformation of the methoxy groups (the C-O-C-C dihedral angles) will be a key structural feature.

The crystal packing of this compound will be governed by a combination of non-covalent interactions.

Halogen Bonding: A significant interaction is expected to be halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with an electron-rich region of a neighboring molecule, such as the oxygen of a methoxy group or the π-system of the aromatic ring (C-I···O or C-I···π interactions). acs.orgnih.gov

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π-system of one molecule interacts with the electron-poor π-system of another. These interactions can be in a face-to-face or offset arrangement. researchgate.net

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative fluorine and oxygen atoms and the polarizable iodine atom, leading to dipole-dipole interactions that will influence the crystal lattice. ncert.nic.in

Computational and Theoretical Investigations of 2 Fluoro 1 Iodo 3,4 Dimethoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For 2-fluoro-1-iodo-3,4-dimethoxybenzene, these methods can elucidate its electronic structure, stability, and reactive sites, providing a theoretical foundation for its practical applications in chemical synthesis.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules like this compound. In a typical DFT study, the geometry of the molecule is first optimized to find its lowest energy conformation. For substituted benzenes, this involves determining the preferred orientations of the methoxy (B1213986) groups relative to the plane of the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the methoxy groups, with some contribution from the iodine atom. The LUMO, conversely, is likely to be an antibonding orbital with significant contributions from the C-I bond, given the electrophilic nature of the carbon atom attached to the iodine and the ability of iodine to accommodate electron density. DFT calculations on similar dimethoxybenzene derivatives have shown that the HOMO-LUMO gap is a good indicator of thermodynamic stability. researchgate.net

Below is a table of hypothetical, yet scientifically plausible, FMO data for this compound, based on values obtained for analogous compounds in the literature. researchgate.net

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.65 |

This interactive table contains hypothetical data based on analogous compounds.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a significant region of negative potential around the oxygen atoms of the methoxy groups, reflecting their electron-donating character. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. A key feature would be the region of positive electrostatic potential, known as a σ-hole, on the outer surface of the iodine atom along the axis of the C-I bond. nih.gov This positive region arises from the anisotropic distribution of electron density around the iodine atom and makes it a halogen bond donor. nih.gov The hydrogen atoms of the methoxy groups would also exhibit a positive potential. Such maps are valuable for predicting non-covalent interactions and the initial sites of interaction with other reagents.

Mechanistic Studies through Computational Modeling

Computational modeling is not only useful for understanding static molecular properties but also for elucidating the pathways of chemical reactions. By modeling the transition states and reaction coordinates, chemists can gain a deeper understanding of reaction mechanisms, which can aid in optimizing reaction conditions and predicting outcomes.

To understand how this compound participates in a chemical reaction, for instance, a Suzuki or Sonogashira coupling at the C-I bond, computational chemists can locate the transition state (TS) for the rate-determining step, which is often the oxidative addition of the C-I bond to a metal catalyst. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Various algorithms are available to locate these structures.

Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur during the reaction, such as bond breaking and formation.

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds. For a molecule like this compound, further substitution on the aromatic ring could occur at two possible positions. Computational chemistry provides powerful tools to predict the likely outcome of such reactions. beilstein-journals.orgarxiv.org

By calculating the energies of the intermediates or transition states for substitution at each possible position, the preferred reaction site can be determined. beilstein-journals.org For electrophilic aromatic substitution, the site that leads to the most stable intermediate (a Wheland intermediate or sigma complex) is generally favored. The directing effects of the existing substituents (fluoro, iodo, and two methoxy groups) are often additive, but steric hindrance can also play a crucial role. Computational models can quantify these effects. For instance, DFT calculations can be used to compare the activation barriers for the formation of different regioisomeric products, with the lower barrier corresponding to the major product. escholarship.orgnih.govresearchgate.net

Stereoselectivity, while less relevant for reactions on the aromatic ring itself, would be crucial if a reaction created a new stereocenter, for example, through an asymmetric coupling reaction. In such cases, computational modeling could be used to predict the diastereomeric or enantiomeric excess by comparing the energies of the different stereoisomeric transition states.

Solvent Effects in Reaction Dynamics

The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models are essential for understanding these solvent effects on reaction dynamics.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the stability of reactants, transition states, and products. For a polar molecule like this compound, with its methoxy, fluoro, and iodo substituents, a polar solvent would be expected to stabilize the ground state and any polar intermediates or transition states.

Explicit Solvent Models: For a more detailed understanding, explicit solvent models can be employed. In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding (if applicable with protic solvents) and dipole-dipole interactions. For this compound, this could reveal specific coordination of solvent molecules around the functional groups, which can influence reaction pathways and rates.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of molecules.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational prediction of NMR chemical shifts can help in assigning experimental spectra and confirming the identity of a compound.

For this compound, the chemical shifts of ¹H, ¹³C, and ¹⁹F would be of particular interest. Density Functional Theory (DFT) is a commonly used method for these predictions. The process involves:

Optimization of the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

Calculation of the magnetic shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO).

Referencing the calculated shielding tensors to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, and CFCl₃ for ¹⁹F) to obtain the chemical shifts.

The accuracy of these predictions can be enhanced by considering solvent effects, typically through implicit solvent models. Validation of the computational results would involve comparing the predicted chemical shifts with experimentally obtained NMR spectra. Discrepancies between predicted and experimental values can point to specific conformational effects or intermolecular interactions not captured by the computational model.

Hypothetical Predicted ¹⁹F NMR Chemical Shift Data

| Computational Method | Basis Set | Solvent (Implicit) | Predicted ¹⁹F Chemical Shift (ppm) |

| B3LYP | 6-311+G(d,p) | Chloroform | -115.2 |

| B3LYP | 6-311+G(d,p) | DMSO | -114.8 |

| M06-2X | cc-pVTZ | Chloroform | -116.1 |

| M06-2X | cc-pVTZ | DMSO | -115.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.

Vibrational Frequency Calculations for IR/Raman Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations are instrumental in assigning the vibrational modes observed in experimental spectra.

The standard approach involves:

A geometry optimization of this compound.

Calculation of the harmonic vibrational frequencies at the same level of theory. The results provide the frequencies of the fundamental vibrational modes and their corresponding IR intensities and Raman activities.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. The predicted spectrum can then be compared with the experimental IR and Raman spectra to assign specific peaks to the stretching and bending vibrations of the C-F, C-I, C-O, C-H, and aromatic ring bonds.

Molecular Dynamics Simulations (if applicable for solvation or interactions)

While computationally intensive, Molecular Dynamics (MD) simulations can provide a dynamic picture of this compound in a solvent environment. MD simulations would be particularly useful for studying:

Solvation Structure: MD can reveal the detailed arrangement of solvent molecules around the solute, including the formation of solvent shells and preferential interaction sites. This is particularly relevant for understanding how a solvent might mediate interactions between the solute and other molecules.

Intermolecular Interactions: If studying the interaction of this compound with another molecule (e.g., in the context of crystal packing or a bimolecular reaction), MD simulations can provide insights into the binding modes, interaction energies, and the dynamic stability of the resulting complex.

For such simulations, a force field would need to be developed or adapted to accurately describe the intramolecular and intermolecular interactions of this specific halogenated compound.

Applications of 2 Fluoro 1 Iodo 3,4 Dimethoxybenzene As a Key Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

There is no specific information available in the search results detailing the use of 2-Fluoro-1-iodo-3,4-dimethoxybenzene as a precursor for complex organic molecules.

Building Block for Polyaromatic Systems

No research was found that describes the application of this compound in the synthesis of polyaromatic systems.

Scaffold for Heterocyclic Compounds

While fluorinated aromatics are recognized as important scaffolds for heterocyclic compounds researchgate.net, no specific examples using this compound were identified.

Intermediate in the Synthesis of Analogues for Biological Investigations

The search did not yield any studies where this compound was used as an intermediate to create analogues for biological investigations researchgate.netnih.govmdpi.commdpi.com.

Role in the Development of New Materials and Functional Molecules

No specific information was found regarding the role of this compound in the development of new materials.

Precursor for Advanced Polymer Monomers

There are no available studies on the use of this compound as a precursor for advanced polymer monomers.

Intermediate in Dye and Pigment Synthesis

The search did not uncover any information on the application of this compound in the synthesis of dyes and pigments.

Industrial Relevance in Specialized Chemical Production

The industrial significance of this compound lies in its role as a sophisticated starting material for the creation of high-value, specialized chemicals. Its utility is particularly notable in sectors that demand complex molecules with precisely defined functionalities, such as the pharmaceutical and agrochemical industries.

The presence of both a fluorine and an iodine atom on the benzene (B151609) ring is a key feature that drives its industrial applicability. The iodine atom, being a large and easily displaceable halogen, serves as an excellent handle for various cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental processes in industrial organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward introduction of diverse molecular fragments, enabling the construction of a wide array of complex target molecules from a single, advanced intermediate.

The two methoxy (B1213986) groups also play a crucial role by influencing the electronic nature of the aromatic ring and providing additional sites for chemical modification. They can direct the course of electrophilic aromatic substitution reactions and can be demethylated to reveal reactive hydroxyl groups for further derivatization.

Due to its complex structure and the multi-step synthesis required for its preparation, this compound is typically utilized in the production of low-volume, high-value chemicals rather than in large-scale commodity chemical manufacturing. Its application is often found in the synthesis of advanced pharmaceutical intermediates (APIs), active ingredients for agrochemicals, and components for specialized electronic materials where the cost of the starting material is justified by the performance and value of the final product.

The production of this compound itself requires a carefully controlled, multi-step synthetic sequence, often involving selective halogenation and functional group manipulation. This intricate synthesis contributes to its classification as a specialized chemical intermediate.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈FIO₂ |

| Molecular Weight | 282.05 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| CAS Number | 1018287-73-3 |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized aryl iodides is a cornerstone of modern organic chemistry, and there is a continuous drive towards greener and more economical methods. mdpi.com Traditional iodination methods often rely on harsh reagents. mdpi.com Future research will likely focus on developing synthetic routes to 2-Fluoro-1-iodo-3,4-dimethoxybenzene that align with the principles of green chemistry.

Key areas of investigation include:

Catalyst-Free Iodination: Exploring solvent-free reaction conditions (SFRC) using reagents like molecular iodine with a green oxidant such as aqueous hydrogen peroxide could offer a more environmentally benign pathway. mdpi.com

Electrochemical Synthesis: Electrochemical iodination, where an iodinating agent is generated in situ from inexpensive sources like potassium iodide, presents a promising green alternative. nih.gov This approach minimizes the use of toxic and hazardous reagents. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch methods.

Alternative Iodine Sources: Research into using safer and more sustainable iodine sources and diazotizing agents, such as polyethylene (B3416737) glycol nitrite (B80452) (PEG-ONO), could lead to more cost-effective and environmentally friendly production. acs.orgnih.gov

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Feature | Conventional Iodination | Emerging Sustainable Routes |

|---|---|---|

| Reagents | Often uses strong acids and oxidants | I₂, H₂O₂, KI, PEG-ONO mdpi.comnih.govacs.org |

| Solvents | Often chlorinated solvents | Water, PEG-400, or solvent-free benthamdirect.comresearchgate.net |

| Byproducts | Can generate significant waste | Often less toxic byproducts (e.g., H₂O) |

| Energy Input | Can require high temperatures | Can operate at room temperature (e.g., electrochemistry) rsc.org |

| Safety | May involve hazardous materials | Inherently safer processes |

Exploration of Novel Reactivity Patterns and Unconventional Catalysis

The reactivity of this compound is largely dictated by its carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is a key site for cross-coupling reactions, while the fluorine atom can influence the electronic properties and reactivity of the aromatic ring. researchgate.net

Future research is expected to delve into:

Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a higher valence state, creating hypervalent iodine reagents. nih.gov These species can act as powerful arylating agents in transition-metal-free coupling reactions, offering a green alternative to traditional metal catalysis. acs.org

Dual-Catalytic Systems: The use of two distinct metal catalysts that work in synergy can enable novel transformations. For instance, a dual system with nickel and cobalt catalysts could facilitate cross-electrophile couplings with a wide range of alkyl halides under mild conditions. chemrxiv.org

C-F Bond Functionalization: While the C-F bond is generally robust, exploring its selective activation and functionalization could open up new avenues for creating highly complex molecules. Base-promoted nucleophilic aromatic substitution (SNAr) reactions of fluoroarenes are a known pathway for C-N bond formation. mdpi.com

Chain-Walking Catalysis: The combination of C-H activation with alkene chain-walking, potentially catalyzed by iridium complexes, could allow for the introduction of complex alkyl groups at positions distal to the initial coordination site, a currently underdeveloped area of synthesis. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. chemai.io For a molecule like this compound, these computational tools can accelerate research and development significantly.

Emerging trends in this area include:

Reaction Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions, including regioselectivity in electrophilic aromatic substitutions like halogenation. digitellinc.comresearchgate.netacs.org This can reduce the need for extensive experimental screening and resource expenditure. digitellinc.com

De Novo Molecular Design: AI algorithms can design novel molecules with desired properties by learning from vast chemical databases. This could be used to design new bifunctional reagents or functional materials based on the this compound scaffold.

Synthetic Route Optimization: AI can be used to devise the most efficient synthetic pathways to complex target molecules starting from building blocks like this compound, considering factors like cost, yield, and sustainability.

Table 2: Impact of AI/ML in Research on this compound

| Application Area | Potential Benefit |

|---|---|

| Regioselectivity Prediction | Accurately predict the site of further functionalization, saving time and resources. acs.org |

| Catalyst Discovery | Identify novel catalysts for reactions involving the compound. |

| Property Prediction | Estimate the physicochemical and biological properties of new derivatives. |

| Automated Synthesis | Guide robotic platforms for the automated synthesis and optimization of reactions. |

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced in-situ spectroscopic techniques allow researchers to observe reactions as they happen in real-time.

Future research will likely employ:

Operando Spectroscopy: This methodology involves the simultaneous characterization of the catalyst and the reacting species under actual reaction conditions. wikipedia.org Techniques like operando X-ray Absorption Spectroscopy (XAS) can provide insights into the oxidation state and coordination environment of a metal catalyst during a cross-coupling reaction involving the C-I bond. nih.govtue.nl

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the formation of intermediates and products directly in the reaction vessel. iastate.edursc.org High-pressure NMR tubes can even be used to study reactions under elevated temperatures and pressures, providing invaluable mechanistic data. wiley.com

In-Situ IR and Raman Spectroscopy: These techniques can track changes in vibrational modes of functional groups, helping to identify transient species and understand the kinetics of a reaction.

The data gathered from these techniques can provide a detailed picture of the reaction mechanism, helping to elucidate the roles of catalysts, intermediates, and reaction conditions. hidenanalytical.com

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful and sustainable tools in organic synthesis, often enabling unique transformations under mild conditions.

Photoredox Catalysis: The C-I bond in this compound is susceptible to reduction by an excited-state photocatalyst. acs.org This can generate an aryl radical, which can then participate in a variety of bond-forming reactions. This approach avoids the need for stoichiometric organometallic reagents.

Electrocatalysis: Nickel-catalyzed electrochemical arylation is an emerging approach for molecular construction that uses air-stable catalysts and proceeds efficiently at room temperature. rsc.org Investigating the electrochemical coupling of this compound with other electrophiles could lead to highly efficient and selective cross-coupling reactions. acs.org These methods are attractive as they replace chemical oxidants or reductants with electricity.

Design of Bifunctional Reagents Incorporating the Core Structure

The this compound scaffold is well-suited for the design of bifunctional reagents, which contain two distinct reactive sites. nih.gov Such building blocks are highly valuable in fields like drug discovery and materials science. mdpi.comnih.gov

Future directions in this area may involve:

Orthogonal Reactivity: Designing derivatives where the C-I bond and another functional group can be reacted selectively under different conditions. For example, the C-I bond could undergo Suzuki-Miyaura cross-coupling, while another part of the molecule is designed for a different transformation. acs.org

Fragment-Based Drug Discovery: Incorporating the this compound moiety into larger, three-dimensional scaffolds can provide access to novel chemical space for fragment-based drug discovery. acs.org

Materials Synthesis: The programmed synthesis of multi-substituted benzene (B151609) derivatives is a key challenge in creating new organic electronic materials. innovations-report.com Using this compound as a starting point could lead to the development of novel functional materials with tailored electronic and photophysical properties.

Q & A

Q. What are the established synthetic routes for preparing 2-Fluoro-1-iodo-3,4-dimethoxybenzene, and what factors influence reaction efficiency?

- Methodological Answer : Common approaches include directed ortho-metalation followed by iodination or nucleophilic aromatic substitution using iodine sources (e.g., NaI/NaIO₄). The presence of electron-donating methoxy groups facilitates regioselective iodination at the para position relative to fluorine. Reaction efficiency depends on solvent polarity (e.g., THF vs. DMF), temperature (room temp vs. reflux), and catalyst systems (e.g., Pd/ligands for cross-coupling pre-functionalization). Purification often involves column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine chemical shifts (typically δ -110 to -130 ppm for aromatic F).

- ¹H/¹³C NMR : Methoxy groups appear as singlets (~δ 3.8 ppm for ¹H; ~δ 55 ppm for ¹³C), while iodine’s electron-withdrawing effect deshields adjacent protons.

- X-ray crystallography : Confirms regiochemistry and steric effects of substituents.

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M⁻I]⁺ fragments) .

Q. How is this compound utilized as a building block in pharmaceutical intermediate synthesis?

- Methodological Answer : The iodine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl formation). Fluorine enhances metabolic stability in drug candidates, while methoxy groups improve solubility. Example protocols involve Pd(OAc)₂/XPhos catalysts in toluene/EtOH at 80°C, achieving >80% yields in coupling with aryl boronic acids .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer :

- Electronic effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing coupling to the iodine-bearing position. Methoxy groups at C3/C4 donate electrons, creating a steric shield that limits access to adjacent positions.

- Steric effects : Bulky ligands (e.g., SPhos) improve selectivity for mono-coupling by preventing di-substitution. Computational DFT studies (e.g., Gaussian 16) model charge distribution to predict reactivity .

Q. What experimental strategies resolve contradictions in reported reaction yields for nucleophilic substitutions with this compound?

- Methodological Answer : Discrepancies often arise from trace moisture (hydrolysis of intermediates) or catalyst poisoning . Mitigation steps:

- Use anhydrous solvents (distilled THF over Na/benzophenone).

- Optimize equivalents of nucleophiles (e.g., amines: 1.2–1.5 eq) to avoid over-substitution.

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) to detect side products .